3-(Dimethylaminomethylidene)-1-methylsulfonylpiperidin-4-one
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Overview
Description
3-(Dimethylaminomethylidene)-1-methylsulfonylpiperidin-4-one is a synthetic compound with a unique structure that includes a piperidinone ring substituted with a dimethylaminomethylidene group and a methylsulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Dimethylaminomethylidene)-1-methylsulfonylpiperidin-4-one typically involves the reaction of piperidin-4-one with dimethylamine and a methylsulfonylating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, with the temperature maintained between 0°C and 25°C to ensure optimal yield and purity .
Industrial Production Methods
Industrial production of this compound may involve a continuous flow process to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can lead to high yields and consistent product quality .
Chemical Reactions Analysis
Types of Reactions
3-(Dimethylaminomethylidene)-1-methylsulfonylpiperidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carbonyl group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the dimethylaminomethylidene group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Lithium aluminum hydride in dry ether at 0°C.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted piperidinone derivatives.
Scientific Research Applications
3-(Dimethylaminomethylidene)-1-methylsulfonylpiperidin-4-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects in treating neurological disorders and cancer.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-(Dimethylaminomethylidene)-1-methylsulfonylpiperidin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The dimethylaminomethylidene group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The methylsulfonyl group may enhance the compound’s solubility and stability, facilitating its biological activity .
Comparison with Similar Compounds
Similar Compounds
- 3-(Dimethylaminomethylidene)-furan-2(3H)-thiones
- Methyl 3-[(dimethylamino)methylidene]-6-fluoro-4-oxo-3,4-dihydrochroman-2-carboxylate
- 5-[(Dimethylamino)methylidene]thiazolidine-4-thiones
Uniqueness
3-(Dimethylaminomethylidene)-1-methylsulfonylpiperidin-4-one is unique due to its combination of a piperidinone ring with both a dimethylaminomethylidene and a methylsulfonyl group. This structural arrangement imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C9H16N2O3S |
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Molecular Weight |
232.30 g/mol |
IUPAC Name |
3-(dimethylaminomethylidene)-1-methylsulfonylpiperidin-4-one |
InChI |
InChI=1S/C9H16N2O3S/c1-10(2)6-8-7-11(15(3,13)14)5-4-9(8)12/h6H,4-5,7H2,1-3H3 |
InChI Key |
QHPAPBKNTMELNF-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C=C1CN(CCC1=O)S(=O)(=O)C |
Origin of Product |
United States |
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